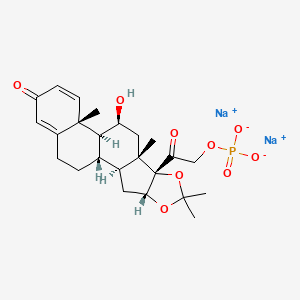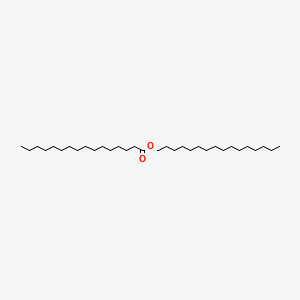![molecular formula C33H32N6O5S B10822385 4'-methoxy-N,N-dimethyl-3'-{[3-(2-{[2-(2H-1,2,3-triazol-2-yl)benzene-1-carbonyl]amino}ethyl)phenyl]sulfamoyl}[1,1'-biphenyl]-3-carboxamide](/img/structure/B10822385.png)
4'-methoxy-N,N-dimethyl-3'-{[3-(2-{[2-(2H-1,2,3-triazol-2-yl)benzene-1-carbonyl]amino}ethyl)phenyl]sulfamoyl}[1,1'-biphenyl]-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1, identified by the PubMed ID 33547286, is a small molecule orexin receptor agonist. It is highly selective for the orexin receptor 2 (OX2R) over orexin receptor 1 (OX1R) and is significantly more potent than orexin-B at OX2R . This compound has shown promise in the treatment of narcolepsy type 1, a chronic neurological disorder that affects the brain’s ability to regulate sleep-wake cycles .
Preparation Methods
The synthetic routes and reaction conditions for compound 1 involve several stepsThe industrial production methods for compound 1 are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques that ensure high yield and purity .
Chemical Reactions Analysis
Compound 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of compound 1 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Compound 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of orexin receptor agonists.
Biology: Investigated for its role in modulating sleep-wake cycles and its potential therapeutic effects in sleep disorders.
Medicine: Explored as a potential treatment for narcolepsy type 1 and other sleep-related disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting orexin receptors
Mechanism of Action
The mechanism of action of compound 1 involves binding to the orthosteric pocket of the orexin receptor 2 (OX2R) and stabilizing the active receptor conformation. This binding leads to the activation of downstream signaling pathways that regulate sleep-wake cycles. The molecular targets of compound 1 include the orexin receptors, and the pathways involved are primarily related to the regulation of sleep and wakefulness .
Comparison with Similar Compounds
Compound 1 is unique in its high selectivity and potency for the orexin receptor 2 (OX2R) compared to other similar compounds. Some similar compounds include:
Orexin-A: An endogenous peptide agonist of orexin receptors.
Orexin-B: Another endogenous peptide agonist with lower potency at OX2R compared to compound 1.
Suvorexant: A dual orexin receptor antagonist used in the treatment of insomnia
Compound 1 stands out due to its high selectivity for OX2R and its potential therapeutic applications in sleep disorders.
Properties
Molecular Formula |
C33H32N6O5S |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]phenyl]ethyl]-2-(triazol-2-yl)benzamide |
InChI |
InChI=1S/C33H32N6O5S/c1-38(2)33(41)26-10-7-9-24(21-26)25-14-15-30(44-3)31(22-25)45(42,43)37-27-11-6-8-23(20-27)16-17-34-32(40)28-12-4-5-13-29(28)39-35-18-19-36-39/h4-15,18-22,37H,16-17H2,1-3H3,(H,34,40) |
InChI Key |
AMTAVIZAVFJXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)CCNC(=O)C4=CC=CC=C4N5N=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)




![(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822351.png)
![7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide](/img/structure/B10822360.png)
![(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B10822367.png)
![2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822380.png)
![(2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B10822387.png)
![1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10822394.png)
![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822408.png)
